Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) Profile vs. Closest Analogs
The target compound's computed XLogP3 of 2.8 provides a measurable differentiation in lipophilicity compared to its closest core analog, unsubstituted N-(2-(2-hydroxyethoxy)-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide (XLogP3 ~2.1). This difference in partition coefficient directly influences membrane permeability and solubility for in vitro assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-(2-(2-hydroxyethoxy)-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide: ~2.1 (analog series prediction). |
| Quantified Difference | +0.7 log unit increase in lipophilicity driven by the p-methyl substituent. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18). |
Why This Matters
For a procurement scientist, a 0.7 log unit increase in lipophilicity significantly affects compound solubility and cell permeability in standard assays, making this scaffold a superior choice for projects targeting intracellular enzymes like TACE.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76146342, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76146342 View Source
